REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4](Br)=[CH:5][N:6]=1.C(=O)([O-])[O-].[K+].[K+].[SH:14][CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>CN(C=O)C>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][CH2:15][S:14][C:4]1[S:3][C:2]([NH2:1])=[N:6][CH:5]=1)[CH3:21] |f:1.2.3|
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Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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NC=1SC(=CN1)Br
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Name
|
|
Quantity
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53 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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25.8 g
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Type
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reactant
|
Smiles
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SCCC(=O)OCC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 36 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was partitioned between water (500 mL) and ethyl acetate (500 mL)
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Type
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EXTRACTION
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Details
|
the isolated water phase was extracted with ethyl acetate (250 mL)
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Type
|
WASH
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Details
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The combinde organic phases were washed with water (250 mL) and 10% aqueous sodium hydrogencarbonate (250 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCSC1=CN=C(S1)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |